6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Overview
Description
6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a chlorine atom and an amine group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,3-dihydro-benzofuran.
Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-dihydro-benzofuran: Lacks the amine group, making it less versatile in certain reactions.
2,3-Dihydro-benzofuran-3-ylamine: Does not have the chlorine atom, which affects its reactivity and biological activity.
6-Chloro-benzofuran: The absence of the dihydro and amine groups limits its applications compared to 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the amine group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its versatility and potential biological activities make it a compound of significant interest in scientific research and industrial applications.
Biological Activity
6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a compound belonging to the benzofuran class, which is known for its diverse biological activities. The presence of a chlorine atom and an amine group enhances its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical structure:
- CAS Number : 1384265-38-6
- Molecular Formula : CHClN\O
- Molecular Weight : 173.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine atom and amine group contribute to its reactivity and binding affinity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways leading to various effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains. For instance, halogenated benzofurans have been reported to possess notable antibacterial activity .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. In vitro tests have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example, it has shown cytotoxic effects against leukemia (K562) and non-small cell lung cancer (NCI-H460) cells . The structure–activity relationship (SAR) studies suggest that the presence of halogen atoms significantly enhances the cytotoxicity of these compounds .
Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited an IC value comparable to known anticancer agents like doxorubicin in certain cell lines .
Compound | Cell Line | IC (μM) |
---|---|---|
This compound | K562 (Leukemia) | 1.5 |
Doxorubicin | K562 (Leukemia) | 1.136 |
Benzofuran Derivative A | NCI-H460 (Lung Cancer) | 0.5 |
Study 2: Mechanistic Insights
Another study explored the mechanism by which benzofuran derivatives exert their anticancer effects. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBVJRISNWNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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